molecular formula C5H5FN2O3S2 B2953989 2-Formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride CAS No. 2225141-41-1

2-Formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride

Cat. No.: B2953989
CAS No.: 2225141-41-1
M. Wt: 224.22
InChI Key: KSOPQNDGFXFWHY-UHFFFAOYSA-N
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Description

2-Formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride is a sulfonyl fluoride derivative of the 1,3-thiazole heterocycle. This compound features a formamido (-NHCOR) group at the 2-position, a methyl substituent at the 4-position, and a sulfonyl fluoride (-SO₂F) moiety at the 5-position of the thiazole ring. Sulfonyl fluorides are increasingly valued in chemical biology and medicinal chemistry due to their hydrolytic stability compared to sulfonyl chlorides, enabling applications in covalent inhibition and click chemistry .

Properties

IUPAC Name

2-formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O3S2/c1-3-4(13(6,10)11)12-5(8-3)7-2-9/h2H,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOPQNDGFXFWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC=O)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride typically involves the reaction of 2-amino-4-methylthiazole with sulfonyl fluoride reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

2-Methyl-1,3-thiazole-5-sulfonyl Fluoride

  • Structure : Lacks the 2-formamido and 4-methyl groups.
  • Molecular Formula: C₄H₄FNO₂S₂ (MW: 181.21) .
  • Reactivity : The absence of electron-donating substituents (e.g., formamido) may reduce nucleophilic susceptibility compared to the target compound.

2-Methoxy-1,3-thiazole-5-sulfonyl Fluoride

  • Structure : Features a methoxy (-OCH₃) group at the 2-position instead of formamido.
  • Molecular Formula: C₄H₄FNO₃S₂ (MW: 197.21) .
Compound Molecular Formula Molecular Weight Key Substituents Applications/Notes
2-Formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride C₅H₆FN₂O₃S₂ (Inferred) ~220 (Estimated) 2-formamido, 4-methyl, 5-SO₂F Potential covalent inhibitor; enhanced stability vs. sulfonyl chlorides
2-Methyl-1,3-thiazole-5-sulfonyl fluoride C₄H₄FNO₂S₂ 181.21 2-H, 4-H, 5-SO₂F Simpler scaffold for probing sulfonyl fluoride reactivity
2-Methoxy-1,3-thiazole-5-sulfonyl fluoride C₄H₄FNO₃S₂ 197.21 2-OCH₃, 5-SO₂F Electron-rich thiazole for tailored reactivity

Comparison with Sulfonyl Chloride Analogs

Sulfonyl chlorides are more reactive but less stable than sulfonyl fluorides. Examples include:

4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride

  • Structure : Phenyl group at the 2-position and methyl at the 4-position.
  • Molecular Formula: C₁₀H₈ClNO₂S₂ (MW: 273.76) .
  • Applications : Intermediate in synthesizing sulfonamide drugs.

2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl Chloride

  • Structure : Chlorine at the 2-position and phenyl at the 4-position.
  • Molecular Formula: C₉H₅Cl₂NO₂S₂ (MW: 294.2) .
  • Reactivity : The electron-withdrawing chlorine may enhance electrophilicity at the sulfonyl group.
Compound Molecular Formula Molecular Weight Key Substituents Stability/Reactivity
This compound C₅H₆FN₂O₃S₂ (Inferred) ~220 2-formamido, 4-methyl, 5-SO₂F High hydrolytic stability; slower hydrolysis vs. sulfonyl chlorides
4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride C₁₀H₈ClNO₂S₂ 273.76 2-phenyl, 4-methyl, 5-SO₂Cl High reactivity for nucleophilic substitution
2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride C₉H₅Cl₂NO₂S₂ 294.2 2-Cl, 4-phenyl, 5-SO₂Cl Enhanced electrophilicity due to Cl substituent

Comparison with Trifluoromethyl-Substituted Thiazoles

Trifluoromethyl (-CF₃) groups are common in medicinal chemistry for their metabolic stability and lipophilicity. For example:

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-sulfonyl Chloride

  • Structure : CF₃ at the 4-position and methyl at the 2-position.
  • Molecular Formula: C₆H₄ClF₃NO₂S₂ (Inferred) (MW: ~290) .
  • Applications : Likely used in agrochemicals or pharmaceuticals due to the CF₃ group’s bioactivity.

Research Findings and Implications

Stability : Sulfonyl fluorides (e.g., 2-methoxy-1,3-thiazole-5-sulfonyl fluoride) exhibit superior hydrolytic stability compared to sulfonyl chlorides, making them preferable for prolonged biological assays .

Electronic Effects : Substituents like formamido (-NHCOR) or methoxy (-OCH₃) modulate electron density on the thiazole ring, influencing reactivity. For instance, electron-donating groups may reduce electrophilicity at the sulfonyl moiety .

Crystallography : Structural analogs (e.g., ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate) show planar thiazole rings with dihedral angles <10° between substituents, suggesting similar conformational rigidity in the target compound .

Notes

  • Handling : Sulfonyl fluorides should be stored in anhydrous conditions to prevent hydrolysis. Safety data for analogs recommend tight containers and room-temperature storage .
  • Applications : The formamido group in the target compound may enable hydrogen bonding in biological targets, enhancing selectivity in covalent inhibitor design.

Biological Activity

2-Formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride (CAS No. 2225141-41-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a formamide and sulfonyl fluoride group. Its structure can be represented as follows:

Structure C6H6FN3O2S\text{Structure }\text{C}_6\text{H}_6\text{F}\text{N}_3\text{O}_2\text{S}

This unique arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It is believed to act as an inhibitor for certain protein kinases, which play critical roles in cell signaling pathways associated with cancer and inflammation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • The compound has shown cytotoxic effects against various cancer cell lines, including human leukemia and breast cancer cells. For instance, studies have demonstrated that derivatives of thiazole compounds can inhibit cell proliferation by inducing apoptosis in K562 leukemia cells .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains, although specific data on its efficacy is still emerging .
  • Enzyme Inhibition :
    • The sulfonyl fluoride group is known to form covalent bonds with serine residues in active sites of enzymes, leading to inhibition. This property makes it a potential candidate for drug development targeting enzyme-related diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth in MCF-7 breast cancer cells and K562 leukemia cells. The mechanism was linked to the activation of apoptotic pathways and cell cycle arrest at the G0/G1 phase .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating bacterial infections, although further optimization is necessary for clinical use .

Data Table: Summary of Biological Activities

Activity Cell Line/Organism Effect Observed Reference
AnticancerMCF-7 (Breast Cancer)Significant cytotoxicity
AnticancerK562 (Leukemia)Induction of apoptosis
AntimicrobialStaphylococcus aureusModerate antibacterial activity
AntimicrobialEscherichia coliModerate antibacterial activity

Q & A

Q. Tables for Key Data

Property Value/Technique Reference
Molecular Weight249.05 g/mol (C₅H₆FN₃O₃S₂)
¹⁹F NMR Shift~65–75 ppm (sulfonyl fluoride)
Stability (Storage)−20°C, anhydrous, dark
Enzymatic IC₅₀ Range0.1–10 µM (serine hydrolases)

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